molecular formula C9H18O5 B12791734 Einecs 290-853-7 CAS No. 90268-51-2

Einecs 290-853-7

Cat. No.: B12791734
CAS No.: 90268-51-2
M. Wt: 206.24 g/mol
InChI Key: CCVQOEYGSHADNR-UHFFFAOYSA-N
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Description

Einecs 290-853-7, also known as the reaction product of butanoic acid, 3-oxo-, ethyl ester with propylene glycol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 290-853-7 involves the reaction of butanoic acid, 3-oxo-, ethyl ester with propylene glycol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Einecs 290-853-7 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Einecs 290-853-7 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is utilized in the manufacture of polymers, coatings, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which Einecs 290-853-7 exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: Similar in structure but differs in its reactivity and applications.

    Propylene glycol monoesters: Share some chemical properties but have different industrial uses.

Uniqueness

Einecs 290-853-7 is unique due to its specific combination of butanoic acid, 3-oxo-, ethyl ester, and propylene glycol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective.

Properties

CAS No.

90268-51-2

Molecular Formula

C9H18O5

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3-oxobutanoate;propane-1,2-diol

InChI

InChI=1S/C6H10O3.C3H8O2/c1-3-9-6(8)4-5(2)7;1-3(5)2-4/h3-4H2,1-2H3;3-5H,2H2,1H3

InChI Key

CCVQOEYGSHADNR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C.CC(CO)O

Origin of Product

United States

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